2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol

Description

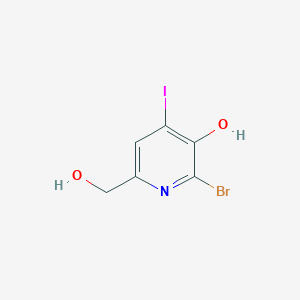

2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol (CAS # 1261365-32-5) is a halogenated pyridine derivative with the molecular formula C₆H₅BrINO₂ and a molecular weight of 329.92 g/mol . Its structure features a hydroxymethyl group (-CH₂OH) at position 6, bromine at position 2, iodine at position 4, and a hydroxyl group at position 3 (Figure 1). This compound is commercially available in quantities ranging from 1 g ($550) to 25 g ($6,600), reflecting its specialized use in synthetic chemistry, particularly in cross-coupling reactions and as a scaffold for pharmaceuticals .

The presence of both bromine and iodine, which are heavy halogens, enhances its utility in nucleophilic substitution and Suzuki-Miyaura coupling reactions.

Properties

IUPAC Name |

2-bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO2/c7-6-5(11)4(8)1-3(2-10)9-6/h1,10-11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXKWIJLBNXVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=C1I)O)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401264205 | |

| Record name | 6-Bromo-5-hydroxy-4-iodo-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-32-5 | |

| Record name | 6-Bromo-5-hydroxy-4-iodo-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-hydroxy-4-iodo-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both bromine and iodine substituents along with a hydroxymethyl group, allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is C_6H_6BrI_N_O_2, with a molecular weight of approximately 252.92 g/mol. The presence of halogen atoms enhances the compound's lipophilicity and potential binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Properties

The compound has been investigated for its anticancer effects, particularly against melanoma and other cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells by activating oxidative stress pathways, which are critical in cancer cell proliferation and survival .

The mechanism through which this compound exerts its effects may involve:

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, which can trigger apoptotic pathways in malignant cells .

Case Studies

Several case studies highlight the biological activity of related compounds:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol exhibits antimicrobial activity. It has been studied for its ability to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The compound's structural features allow it to interact with bacterial enzymes, potentially disrupting their function and leading to cell death.

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. This effect is likely due to its ability to bind to receptors or enzymes involved in cell proliferation and survival, positioning it as a potential lead compound for cancer therapeutics.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups can participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, allowing chemists to create more complex structures efficiently. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. For example, bromination and iodination reactions can be strategically employed to introduce the halogen atoms at specific positions on the pyridine ring, followed by hydroxymethylation to add the hydroxymethyl group.

Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit certain enzymes linked to disease processes. For instance, it has been evaluated as a potential inhibitor of kinases involved in cancer progression. These interactions are crucial for developing targeted therapies that can selectively disrupt disease-related pathways without affecting normal cellular functions.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria; potential for antibiotic development. | |

| Anticancer Properties | Induced apoptosis in specific cancer cell lines; further investigation needed for mechanism elucidation. | |

| Enzyme Inhibition | Inhibited kinase activity; implications for targeted cancer therapies explored. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

2-Bromo-6-(hydroxymethyl)pyridin-3-ol (CAS 168015-04-1)

- Molecular Formula: C₆H₆BrNO₂

- Molecular Weight : 204.02 g/mol

- Key Differences : Lacks the iodine atom at position 3.

- Implications : The absence of iodine reduces molecular weight by ~125.9 g/mol, lowering steric hindrance and altering electronic properties. This compound is priced lower ($500–$6,000 per 1–25 g) , suggesting iodine significantly impacts synthesis costs.

2-Chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol

- Molecular Formula: C₆H₅ClINO₂ (inferred from )

- Molecular Weight : ~310.37 g/mol (calculated)

- Key Differences : Bromine replaced with chlorine.

- Implications : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce reactivity in aryl halide-mediated reactions. The lower molecular weight (~19.55 g/mol less) could improve solubility .

2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol (CAS 1261365-52-9)

- Molecular Formula: C₆H₄Cl₂INO₂

- Molecular Weight : 319.91 g/mol

- Key Differences : Two chlorine atoms at positions 2 and 4.

- Implications : Increased halogen density enhances electrophilicity but reduces steric bulk compared to the target compound. The molecular weight is ~10 g/mol lower than the target compound, likely due to chlorine’s lower atomic mass .

Iodine-Free and Hydroxymethyl-Modified Analogs

2-Bromo-3-hydroxy-6-iodopyridine (CAS 129611-32-1)

- Molecular Formula: C₅H₃BrINO

- Molecular Weight : 283.90 g/mol

- Key Differences : Lacks the hydroxymethyl group.

- Implications: Absence of the hydroxymethyl group reduces polarity, likely decreasing solubility in aqueous systems.

4-Bromo-6-methylpyridin-3-ol (CAS 1256811-26-3)

- Molecular Formula: C₆H₆BrNO

- Molecular Weight : 188.02 g/mol

- Key Differences : Methyl group replaces hydroxymethyl; iodine absent.

- Implications : The hydrophobic methyl group reduces hydrogen-bonding capacity, while the lack of iodine limits applications in heavy-halogen chemistry. This compound is simpler and cheaper to synthesize .

Tabulated Comparison of Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Price (1 g) |

|---|---|---|---|---|---|

| 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol | 1261365-32-5 | C₆H₅BrINO₂ | 329.92 | Br (C2), I (C4), -CH₂OH (C6) | $550 |

| 2-Bromo-6-(hydroxymethyl)pyridin-3-ol | 168015-04-1 | C₆H₆BrNO₂ | 204.02 | Br (C2), -CH₂OH (C6) | $500 |

| 2-Chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol | N/A | C₆H₅ClINO₂ | ~310.37 | Cl (C2), I (C4), -CH₂OH (C6) | N/A |

| 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol | 1261365-52-9 | C₆H₄Cl₂INO₂ | 319.91 | Cl (C2, C5), I (C4), -CH₂OH (C6) | $500 |

| 4-Bromo-6-methylpyridin-3-ol | 1256811-26-3 | C₆H₆BrNO | 188.02 | Br (C4), -CH₃ (C6) | N/A |

Preparation Methods

Halogenation

Bromination and Iodination: The introduction of bromine and iodine atoms on the pyridine ring is achieved using selective halogenating agents. Bromination often employs reagents like dibromohydantoin under controlled conditions, while iodination is introduced via electrophilic substitution or halogen exchange reactions.

Reaction Conditions: Bromination is commonly carried out in solvents such as carbon tetrachloride or tetrahydrofuran (THF) with initiators to control radical formation. Iodination may involve the use of iodine sources and oxidants or halogen exchange on pre-halogenated intermediates.

Example: A brominated intermediate such as 2-bromo-5-iodopyridine has been synthesized via a reaction involving triphenylphosphine and tetrahydrofuran at low temperatures (0°C) followed by warming to ambient temperature and stirring overnight, yielding a bromoiodopyridine derivative with moderate yield (~42%).

Hydroxymethylation

Introduction of Hydroxymethyl Group: The hydroxymethyl group at the 6-position is typically introduced by functionalizing a methyl or halomethyl precursor via oxidation or nucleophilic substitution.

Methodology: Starting from 2-bromo-6-(halomethyl)pyridin-3-ol derivatives, nucleophilic substitution with hydroxide or controlled oxidation of methyl groups can yield the hydroxymethyl functionality.

Precursors: Compounds like 2,6-dibromo-3-(iodomethyl)pyridine serve as useful intermediates for further functionalization to install hydroxymethyl groups through substitution or oxidation steps.

Functional Group Manipulation and Purification

Hydroxylation at Position 3: The hydroxyl group at the 3-position may be introduced or preserved through controlled reaction conditions to avoid dehalogenation or over-oxidation.

Purification: The crude product is typically purified by preparative thin-layer chromatography (TLC) or column chromatography using solvent systems such as ethyl acetate/hexane mixtures (e.g., 1:4 ratio), ensuring high purity of the final compound.

Representative Reaction Scheme (Based on Literature)

| Step | Reactants/Intermediates | Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Pyridine derivative + Dibromohydantoin | CCl₄ solvent, initiator, controlled temp | 2,6-Dibromo substituted pyridine intermediate |

| 2 | Brominated intermediate + Iodination reagent | Electrophilic iodination or halogen exchange | 2-Bromo-4-iodopyridine derivative |

| 3 | Halomethyl intermediate + Nucleophile (OH⁻) | Substitution or oxidation | 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol |

| 4 | Crude product purification | Preparative TLC (EtOAc/hexane 1:4) | Pure final compound with ~40-50% yield |

Research Findings and Notes

Yield and Selectivity: Moderate yields (~40-50%) are common, reflecting the challenges in regioselective halogenation and functionalization on the pyridine ring.

Reaction Atmosphere: Reactions are typically carried out under inert atmosphere (argon or nitrogen) to prevent oxidation or side reactions.

Temperature Control: Initial cooling to 0°C followed by gradual warming to room temperature improves selectivity and reduces by-products.

Spectroscopic Characterization: The final compound is characterized by NMR (e.g., 1H-NMR at 500 MHz in CDCl₃), mass spectrometry, and sometimes IR spectroscopy to confirm structure and purity.

Safety and Handling: The compound carries warning hazard statements (H302, H315, H319), indicating it is harmful if swallowed and causes skin and eye irritation. Proper precautions (P261, P305+P351+P338) are necessary during synthesis and handling.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Pyridine derivatives (e.g., 2,6-dimethylpyridine) |

| Brominating Agent | Dibromohydantoin |

| Iodinating Agent | Electrophilic iodine sources or halogen exchange |

| Solvent | Carbon tetrachloride, tetrahydrofuran (THF) |

| Temperature | 0°C to ambient temperature |

| Atmosphere | Argon or nitrogen |

| Reaction Time | Several hours to overnight |

| Purification Method | Preparative TLC (EtOAc/hexane 1:4) |

| Yield | Approximately 40-50% |

| Characterization Methods | 1H-NMR, Mass Spectrometry, IR |

Q & A

Q. What are the key structural features of 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol, and how do they influence its reactivity?

The compound features a pyridine ring substituted with bromine (C2), hydroxymethyl (C6), iodine (C4), and hydroxyl (C3) groups. The electron-withdrawing halogens (Br, I) enhance electrophilic substitution reactivity, while the hydroxymethyl group introduces steric hindrance and hydrogen-bonding potential. The hydroxyl group at C3 increases polarity, influencing solubility and nucleophilic attack at adjacent positions. These functional groups make the compound a versatile intermediate for Suzuki couplings, nucleophilic substitutions, and oxidation-reduction reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical synthesis involves sequential halogenation of a pyridine precursor. For example:

Bromination : A pyridine derivative is brominated at C2 using PBr₃ or NBS.

Hydroxymethylation : A formyl group is introduced at C6 via Vilsmeier-Haack formylation, followed by reduction (e.g., NaBH₄) to hydroxymethyl.

Iodination : Electrophilic iodination at C4 using I₂/HIO₃ or NIS.

Purification often involves recrystallization (ethanol/water) or silica gel chromatography. Yield optimization requires strict control of temperature and stoichiometry .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved, given the competing reactivity of Br, I, and hydroxymethyl groups?

Regioselectivity depends on:

- Halogen reactivity : Iodine at C4 is more susceptible to Sonogashira couplings, while bromine at C2 undergoes Suzuki-Miyaura reactions under palladium catalysis.

- Protection strategies : The hydroxymethyl group can be protected (e.g., as a silyl ether) to avoid interference during halogen substitutions.

- Steric effects : Bulky ligands (e.g., XPhos) direct cross-coupling to less hindered positions. Computational modeling (DFT) aids in predicting reaction pathways .

Q. How should researchers address contradictory data in cross-coupling reactions involving this compound?

Discrepancies in reported yields or byproducts may arise from:

- Catalyst poisoning : Trace moisture or oxygen degrades Pd catalysts. Use rigorously dried solvents and Schlenk techniques.

- Halogen exchange : Iodine may displace bromine under high-temperature conditions. Monitor reactions via LC-MS and optimize temperatures (e.g., <80°C for Suzuki couplings).

- Steric hindrance : The hydroxymethyl group at C6 may block access to C2. Employ microwave-assisted synthesis to enhance kinetic control .

Q. What methodologies are recommended for assessing the biological activity of this compound as a pharmacophore?

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Molecular docking : Compare binding affinities of derivatives using software like AutoDock, focusing on interactions between halogens and hydrophobic pockets.

- ADMET profiling : Evaluate metabolic stability (human liver microsomes) and cytotoxicity (MTT assay on HEK293 cells). Adjust the hydroxymethyl group to improve solubility without compromising target binding .

Q. How can purification challenges due to the compound’s polarity and halogen content be mitigated?

- Chromatography : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA).

- Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to balance yield and purity.

- Halogen removal : For desorption studies, employ scavenger resins (e.g., QuadraPure™) to trap residual halogens .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

- pH stability : Store in acidic buffers (pH 3–5) to prevent dehalogenation.

- Thermal stability : Lyophilize the compound and store under inert gas (argon) at –20°C.

- Light sensitivity : Protect from UV exposure using amber vials. Monitor degradation via ¹H NMR (disappearance of C3-OH signal at δ 10.2 ppm) .

Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

- Modify hydroxymethyl : Convert to carboxylic acid (KMnO₄ oxidation) or amine (via Curtius rearrangement).

- Halogen replacement : Substitute iodine with alkynes (Sonogashira) or boronates (Miyaura borylation).

- Heterocycle fusion : Attach triazoles or pyrimidines via click chemistry. Track regiochemical outcomes using 2D NMR (HSQC, HMBC) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what challenges arise?

- ¹H/¹³C NMR : Assign signals using DEPT-135 (C3-OH at δ 10.2 ppm; hydroxymethyl CH₂ at δ 4.5 ppm).

- HRMS : Confirm molecular ion ([M+H]⁺ at m/z 329.92) and isotopic patterns (Br/I splitting).

- IR : Identify O–H (3400 cm⁻¹) and C–Br (650 cm⁻¹) stretches. Challenges include overlapping signals from halogens; use deuterated DMSO-d₆ to sharpen peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.